molecular formula C6H11N3O2 B14882524 (S)-3-(2-aminoethyl)piperazine-2,5-dione

(S)-3-(2-aminoethyl)piperazine-2,5-dione

Cat. No.: B14882524
M. Wt: 157.17 g/mol
InChI Key: FOCADVGRBSJIKM-BYPYZUCNSA-N
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Description

(S)-3-(2-aminoethyl)piperazine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a piperazine ring substituted with an aminoethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-aminoethyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylenediamine with diethyl oxalate, followed by cyclization to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(2-aminoethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the aminoethyl group.

Scientific Research Applications

(S)-3-(2-aminoethyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(2-aminoethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

    ®-3-(2-aminoethyl)piperazine-2,5-dione: The enantiomer of the compound, with similar but distinct biological activities.

    N-(2-aminoethyl)piperazine: A related compound with a different substitution pattern on the piperazine ring.

    2,5-diketopiperazines: A class of compounds with a similar core structure but varying substituents.

Uniqueness: (S)-3-(2-aminoethyl)piperazine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-3-(2-aminoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c7-2-1-4-6(11)8-3-5(10)9-4/h4H,1-3,7H2,(H,8,11)(H,9,10)/t4-/m0/s1

InChI Key

FOCADVGRBSJIKM-BYPYZUCNSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCN

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCN

Origin of Product

United States

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